molecular formula C8H11BrN4 B13222853 3-Bromo-6-(piperazin-1-YL)pyridazine

3-Bromo-6-(piperazin-1-YL)pyridazine

Cat. No.: B13222853
M. Wt: 243.10 g/mol
InChI Key: ICMPQHJQRLZEPG-UHFFFAOYSA-N
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Description

3-Bromo-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromine atom at the third position and a piperazine ring at the sixth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(piperazin-1-yl)pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as piperazine, amines, and thiols in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyridazines, piperazine derivatives, and complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring enhances its binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction . The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(piperazin-1-yl)pyridazine is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.

Properties

IUPAC Name

3-bromo-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMPQHJQRLZEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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